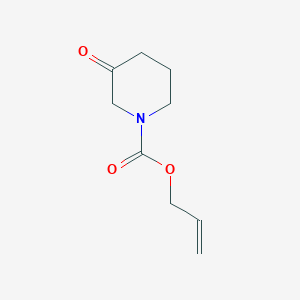

prop-2-enyl 3-oxopiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-2-6-13-9(12)10-5-3-4-8(11)7-10/h2H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEKPIXEJDYKLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)N1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40696380 | |

| Record name | Prop-2-en-1-yl 3-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885274-83-9 | |

| Record name | Prop-2-en-1-yl 3-oxopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40696380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

prop-2-enyl 3-oxopiperidine-1-carboxylate synthesis pathways

An In-depth Technical Guide to the Synthesis of Prop-2-enyl 3-Oxopiperidine-1-carboxylate

Introduction

Prop-2-enyl 3-oxopiperidine-1-carboxylate, also known as allyl 3-oxopiperidine-1-carboxylate or N-alloc-3-oxopiperidine, is a heterocyclic organic compound of significant interest to researchers and scientists in the field of medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents. The presence of the 3-oxo functionality and the N-allyl carbamate group makes this molecule a versatile building block for the synthesis of more complex and biologically active molecules. The allyl group, in particular, can be readily cleaved under mild conditions, serving as a useful protecting group, or it can be a handle for further chemical transformations.

This technical guide provides a comprehensive overview of the plausible synthetic pathways for prop-2-enyl 3-oxopiperidine-1-carboxylate, designed for an audience of researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles and supported by authoritative literature, with a focus on explaining the rationale behind experimental choices.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, which form the basis of the synthetic pathways detailed in this guide.

Caption: Retrosynthetic analysis of prop-2-enyl 3-oxopiperidine-1-carboxylate.

Synthesis Pathways

Pathway 1: N-Functionalization of a Pre-formed Piperidine Ring

This approach focuses on the late-stage introduction of the N-prop-2-enyl-1-carboxylate (N-alloc) group onto a pre-existing 3-oxopiperidine or a protected precursor. This is often the more convergent and widely applicable strategy.

Method A: From N-Boc-3-piperidone

A common and commercially available starting material is N-tert-butoxycarbonyl-3-piperidone (N-Boc-3-piperidone).[1] This method involves a two-step sequence: deprotection of the Boc group followed by N-allyloxycarbonylation.

Step 1: Deprotection of N-Boc-3-piperidone

The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane. This yields the corresponding salt of 3-piperidone.

Step 2: N-Allyloxycarbonylation

The resulting 3-piperidone salt is then reacted with allyl chloroformate in the presence of a base, such as triethylamine (TEA) or sodium bicarbonate, to afford the target compound. This reaction is a standard Schotten-Baumann condition for N-acylation.

Sources

Technical Monograph: Prop-2-enyl 3-oxopiperidine-1-carboxylate

A Versatile Pharmacophore Scaffold for Nitrogen Heterocycle Synthesis

Executive Summary & Structural Significance

Prop-2-enyl 3-oxopiperidine-1-carboxylate (CAS: 885274-83-9), also known as N-Alloc-3-piperidone , is a bifunctional heterocyclic building block critical to modern medicinal chemistry.

Its structural value lies in the orthogonality of its two reactive centers:

-

The C-3 Ketone: A highly reactive electrophile prone to reductive amination, Horner-Wadsworth-Emmons olefination, and

-functionalization. It serves as the entry point for introducing chirality into the piperidine ring. -

The N-Alloc Carbamate: A robust protecting group that is stable to acidic (e.g., TFA) and basic conditions often used to manipulate the ketone, yet removable under mild, neutral conditions using Palladium(0) catalysis.

This orthogonality allows researchers to elaborate the piperidine core—a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Tofacitinib, Donepezil)—without compromising the nitrogen functionality until the final synthetic stages.

Physicochemical Profile

The following data aggregates experimental and predicted values for the target compound.

| Property | Value | Notes |

| IUPAC Name | Prop-2-enyl 3-oxopiperidine-1-carboxylate | |

| Common Name | N-Alloc-3-piperidone | |

| CAS Number | 885274-83-9 | Verified Source [1, 2] |

| Molecular Formula | ||

| Molecular Weight | 183.20 g/mol | |

| Physical State | Viscous oil to low-melting solid | Temperature dependent |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water |

| Storage | 2–8°C, Inert Atmosphere (Ar/N2) | Oxidation sensitive |

Synthetic Methodology: The Oxidation Pathway

While de novo synthesis via Dieckmann condensation is possible, the most reliable laboratory-scale protocol involves the protection and subsequent oxidation of 3-hydroxypiperidine. This route avoids the harsh bases required for cyclization and offers higher atom economy.

Reaction Scheme Visualization

Figure 1: Two-step synthesis from commercially available 3-hydroxypiperidine.

Detailed Protocol

Step 1: N-Alloc Protection

-

Dissolution: Suspend 3-hydroxypiperidine hydrochloride (1.0 equiv) in Dichloromethane (DCM).

-

Base Addition: Add Triethylamine (TEA, 2.5 equiv) at 0°C to liberate the free amine and scavenge HCl.

-

Acylation: Dropwise add Allyl Chloroformate (Alloc-Cl, 1.1 equiv) while maintaining temperature <5°C.

-

Workup: Warm to RT, stir for 2h. Wash with 1N HCl, then Brine. Dry over

. -

Outcome: Yields N-Alloc-3-hydroxypiperidine (Quant.).

Step 2: Swern Oxidation (The Critical Step) Rationale: 3-piperidones are prone to racemization and aldol polymerization. The Swern oxidation is chosen for its non-acidic, low-temperature conditions (-78°C), preserving the integrity of the ketone.

-

Activation: To a solution of Oxalyl Chloride (1.2 equiv) in dry DCM at -78°C, add DMSO (2.4 equiv) dropwise. Stir for 15 min.

-

Oxidation: Add N-Alloc-3-hydroxypiperidine (1.0 equiv) in DCM slowly. Stir for 30 min at -78°C.

-

Termination: Add TEA (5.0 equiv) and allow the reaction to warm to RT.

-

Purification: Flash column chromatography (Hexane/EtOAc). The product is isolated as a clear/yellowish oil.

Reactivity & Transformations[1]

The utility of prop-2-enyl 3-oxopiperidine-1-carboxylate stems from its ability to act as a "chiral hub."

Divergent Synthesis Map

Figure 2: Primary reaction pathways for scaffold elaboration.

Key Mechanisms

1. Reductive Amination (Library Synthesis): The C-3 ketone is less sterically hindered than the C-4 analogue, allowing for rapid condensation with primary and secondary amines. Using mild reducing agents like Sodium triacetoxyborohydride (STAB) prevents the reduction of the Alloc double bond.

-

Application: Synthesis of HDM2-p53 inhibitors where the amine side chain dictates potency [1].

2. Alloc Deprotection (Tsuji-Trost Reaction):

Unlike Boc (acid) or Cbz (hydrogenolysis), Alloc is removed via

-

Reagents:

(cat.) and a nucleophilic scavenger (e.g., morpholine, dimedone). -

Mechanism:[1] Pd(0) coordinates to the allyl alkene, oxidative addition cleaves the C-O bond, liberating

and the piperidine amine. -

Strategic Value: This allows the piperidine nitrogen to be exposed after acidic or basic steps have been performed on the ketone.

Applications in Drug Development

HDM2-p53 Inhibitors

Research indicates that N-protected 3-oxopiperidines are precursors to disubstituted piperidines used to inhibit the HDM2-p53 interaction, a pathway critical in oncology for reactivating tumor suppression [1]. The Alloc group allows for the installation of specific hydrophobic groups at the nitrogen terminus late in the synthesis.

Asymmetric Synthesis

The ketone can be converted to an enamine or enolate to introduce chirality at the C-2 or C-4 position. Subsequent reduction of the ketone yields 3-substituted piperidines with high diastereoselectivity, mimicking natural alkaloids.

Safety & Handling (SDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]

-

Handling: Use in a fume hood. Avoid contact with strong oxidizing agents.

-

Stability: The compound is stable at room temperature but should be stored cold (2-8°C) to prevent slow decomposition or polymerization of the enol form.

References

-

Benchchem. Prop-2-enyl 3-oxopiperidine-1-carboxylate: Synthetic Methodologies and Applications. Retrieved from

-

PubChem. Compound Summary: Prop-2-enyl 3-oxopiperidine-1-carboxylate (CAS 885274-83-9).[3] National Library of Medicine. Retrieved from [3]

-

BLD Pharm. Allyl 3-oxopiperidine-1-carboxylate Product Data. Retrieved from

-

Sigma-Aldrich. Related Analog: (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid.[4] (Provided for structural comparison of N-acryl/allyl derivatives). Retrieved from

Sources

- 1. CAS:1781896-10-3, Benzyl 4-amino-3-oxopiperidine-1-carboxylate hydrochloride-毕得医药 [bidepharm.com]

- 2. (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid | C9H13NO3 | CID 28180224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Prop-2-enyl 3-oxopiperidine-1-carboxylate [benchchem.com]

- 4. (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid | 1568017-07-1 [sigmaaldrich.com]

prop-2-enyl 3-oxopiperidine-1-carboxylate molecular structure and conformation

Executive Summary

Prop-2-enyl 3-oxopiperidine-1-carboxylate (commonly referred to as N-Alloc-3-piperidone ) is a critical heterocyclic building block in medicinal chemistry.[1] It serves as a "privileged scaffold" precursor, allowing for the rapid generation of spirocyclic, bicyclic, and 3-substituted piperidine libraries.

This guide addresses the specific challenges associated with this molecule:

-

Conformational Complexity: The interplay between the C3-ketone flattening and the N-carbamate planarity.[1]

-

Spectroscopic Ambiguity: The presence of NMR rotamers due to restricted N-C(O) bond rotation.

-

Synthetic Instability: The tendency of the free-base piperidone to dimerize or hydrate, necessitating specific handling protocols.

Structural Architecture & Electronic Properties[1]

The molecule comprises a piperidine ring distorted by two

Conformational Analysis

Unlike cyclohexane, which resides in a perfect chair, the 3-oxopiperidine ring adopts a distorted chair or twist-boat conformation.

-

C3-Ketone Effect: The

hybridization at C3 removes one axial/equatorial interaction, flattening the ring to minimize torsional strain and dipole-dipole interactions between the carbonyl and the lone pair on the nitrogen (though the carbamate lone pair is delocalized). -

N-Alloc Rotamers: The carbamate linkage exhibits partial double-bond character (

resonance).[1] This restricts rotation, creating two distinct rotamers (s-cis and s-trans) observable in NMR at room temperature.[1]

Visualization: Structural Hierarchy

Figure 1: Functional decomposition of the Alloc-3-piperidone scaffold.

Synthetic Pathways

Direct protection of commercial 3-piperidone hydrochloride is possible but often suffers from lower yields due to the instability of the free base (which can self-condense).[1] The Oxidative Route (Route B) is recommended for high-purity applications.[1]

Route A: Direct Protection (Standard Grade)[1]

-

Reagents: Allyl chloroformate (Alloc-Cl), NaHCO₃ (aq), DCM.

-

Pros/Cons: Fast, but risk of aldol-like polymerization during the basic phase.

Route B: Oxidation of N-Alloc-3-hydroxypiperidine (High Purity)

This is the preferred route for drug development standards.[1]

-

Protection: 3-Hydroxypiperidine

N-Alloc-3-hydroxypiperidine.[1] -

Oxidation: Swern, Parikh-Doering, or Dess-Martin Periodinane (DMP) oxidation to the ketone.

Visualization: Recommended Synthetic Workflow

Figure 2: The oxidative synthetic route ensures high purity by avoiding the unstable free piperidone base.[1]

Experimental Protocols

Protocol 4.1: Synthesis via Swern Oxidation

Note: Ensure all glassware is oven-dried.[1] This reaction releases CO and CO₂; use a fume hood.

-

Activation: To a solution of oxalyl chloride (1.1 equiv) in anhydrous DCM at -78°C, add DMSO (2.2 equiv) dropwise. Stir for 15 min.

-

Addition: Add N-Alloc-3-hydroxypiperidine (1.0 equiv) in DCM dropwise, maintaining temperature below -60°C. Stir for 30 min.

-

Quench: Add triethylamine (5.0 equiv). The solution will turn white/cloudy. Allow to warm to 0°C.

-

Workup: Dilute with water. Extract with DCM. Wash organics with 1M HCl (to remove excess TEA), NaHCO₃, and brine.

-

Purification: Flash chromatography (Hexane/EtOAc).

Protocol 4.2: Alloc Deprotection (Tsuji-Trost Conditions)

The Alloc group is orthogonal to Boc and Cbz.[1] It is removed using Pd(0) and a scavenger.[3]

-

Catalyst: Pd(PPh₃)₄ (1-5 mol%).[1]

-

Nucleophilic Scavenger: Phenylsilane (PhSiH₃) or Morpholine.[1] Note: Dimedone is also used but can be hard to separate.

Step-by-Step:

-

Dissolve Alloc-3-piperidone derivative in anhydrous DCM or THF.

-

Add Phenylsilane (2.0 equiv).

-

Add Pd(PPh₃)₄ (0.02 equiv). The yellow solution may darken.

-

Stir at RT for 30-60 mins (Monitor by TLC; Alloc is non-polar, amine stays at baseline).

-

Isolation: For free amine, load directly onto SCX-2 (cation exchange) cartridge, wash with MeOH, elute with NH₃/MeOH.

Spectroscopic Characterization

Researchers often misinterpret the NMR of this compound as "impure" due to rotamers.

Table 1: Expected

| Position | Shift ( | Multiplicity | Integration | Notes |

| Allyl -CH= | 5.90 – 5.98 | Multiplet | 1H | Characteristic Alloc signal.[1] |

| Allyl =CH₂ | 5.20 – 5.35 | Multiplet | 2H | Terminal alkene protons. |

| Allyl -CH₂-O | 4.60 – 4.65 | Doublet | 2H | Coupled to vinyl proton.[1] |

| Piperidine C2-H | 4.05 / 4.15 | Singlet (Broad) | 2H | Rotameric split often visible. |

| Piperidine C6-H | 3.50 – 3.65 | Triplet (Broad) | 2H | |

| Piperidine C4-H | 2.45 – 2.55 | Triplet | 2H | |

| Piperidine C5-H | 1.95 – 2.05 | Quintet | 2H |

Key Diagnostic: Look for the doubling of the C2 methylene singlet (approx 4.0 - 4.2 ppm). Heating the NMR tube to 50°C typically coalesces these peaks, confirming they are rotamers and not impurities [1].

Reactivity & Applications

The utility of Alloc-3-piperidone lies in its ability to undergo reductive amination at the C3 position while the N1 is protected.[1]

Mechanism: Pd(0) Deprotection Cycle[1][3][4]

Figure 3: The Tsuji-Trost allylation mechanism used to deprotect the amine.[1]

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[1] (Detailed discussion on Carbamate rotamers and Alloc stability). [1]

-

Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13513-13556. (Review of Pd-catalyzed deprotection mechanisms).

-

Bagley, M. C., et al. (2012). Rapid synthesis of 3-substituted piperidines. Synlett. (Demonstrates utility of 3-piperidone scaffolds). [1]

-

BenchChem. (2025).[4][5] Alloc Protecting Group: Technical Guide. (General Alloc protocols). [1]

Sources

A Technical Guide to the Anticipated Biological Activity of Prop-2-enyl 3-Oxopiperidine-1-carboxylate

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1] This technical guide provides a prospective analysis of the potential biological activities of a novel derivative, prop-2-enyl 3-oxopiperidine-1-carboxylate. While specific experimental data for this compound is not yet publicly available, this document synthesizes the extensive body of research on structurally related piperidine-1-carboxylates and 3-oxopiperidine analogs to forecast its likely pharmacological profile and to provide a comprehensive roadmap for its investigation. We will explore potential anticancer and antioxidant activities, propose detailed experimental workflows for their assessment, and delineate hypothetical mechanisms of action. This guide is intended to serve as a foundational resource for researchers poised to explore the therapeutic potential of this promising new chemical entity.

Introduction: The Piperidine Scaffold in Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental to the development of new therapeutic agents, with the piperidine moiety being a particularly prominent structural motif.[2] Compounds incorporating the piperidine nucleus exhibit a broad spectrum of biological properties, including anticancer, antioxidant, anti-inflammatory, antibacterial, and neuroprotective activities.[2][3] The conformational flexibility of the piperidine ring, coupled with its ability to engage in a variety of molecular interactions, makes it a highly versatile and sought-after component in drug design.[1] The biological activity of piperidine derivatives is often finely tuned by the nature and position of substituents on the ring, influencing their pharmacokinetic and pharmacodynamic properties.[4]

The subject of this guide, prop-2-enyl 3-oxopiperidine-1-carboxylate, incorporates several key structural features that suggest a strong potential for significant biological activity:

-

The 3-Oxopiperidine Core: The ketone functionality at the 3-position can act as a hydrogen bond acceptor and may be involved in key interactions with biological targets.

-

The Prop-2-enyl (Allyl) Group: This unsaturated moiety can participate in various chemical reactions and may influence the compound's binding affinity and metabolic stability.

-

The Carboxylate Linker: This group connects the allyl moiety to the piperidine nitrogen and can modulate the overall lipophilicity and electronic properties of the molecule.

Based on these features and the extensive literature on related compounds, this guide will focus on the prospective anticancer and antioxidant activities of prop-2-enyl 3-oxopiperidine-1-carboxylate.

Prospective Biological Activity

Anticipated Anticancer Activity

A significant body of research points to the potent antiproliferative effects of piperidine derivatives against a range of cancer cell lines.[2][5][6] The mechanisms underlying these effects are diverse and can include the induction of apoptosis, cell cycle arrest, and direct interaction with DNA.[1]

Hypothesized Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

Certain piperidine derivatives have been shown to interact with DNA, with a preference for intercalation.[2] This mode of binding can disrupt DNA replication and transcription, leading to cell death. Additionally, the 3-oxopiperidine scaffold may allow the molecule to act as a topoisomerase inhibitor, an established mechanism for many anticancer drugs.

dot

Caption: Hypothetical anticancer mechanism of action.

Anticipated Antioxidant Activity

Many piperidine-containing compounds have demonstrated significant antioxidant potential, acting as scavengers of free radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and superoxide anions.[2][7] This activity is often attributed to the ability of the nitrogen atom and other substituents to donate electrons and stabilize free radicals.

Hypothesized Mechanism of Action: Radical Scavenging

The prop-2-enyl group, with its double bond, may contribute to the radical scavenging capacity of the molecule. The overall electronic properties of the substituted piperidine ring will also play a crucial role in its ability to neutralize reactive oxygen species (ROS).

Proposed Experimental Workflows

To empirically validate the hypothesized biological activities of prop-2-enyl 3-oxopiperidine-1-carboxylate, a series of well-established in vitro assays are proposed.

Assessment of Anticancer Activity

A tiered approach is recommended, beginning with a broad screening for cytotoxicity against a panel of human cancer cell lines, followed by more detailed mechanistic studies.

3.1.1. In Vitro Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[8]

Experimental Protocol: MTT Assay

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), PC-3 (prostate), A549 (lung), and HCT116 (colon)) in appropriate media and conditions.

-

Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of prop-2-enyl 3-oxopiperidine-1-carboxylate (e.g., 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

dot

Caption: Workflow for in vitro cytotoxicity screening.

3.1.2. DNA Interaction Studies

Spectrofluorimetry can be employed to investigate the potential interaction of the compound with calf thymus DNA (ctDNA).[2]

Experimental Protocol: DNA Titration Assay

-

Preparation: Prepare solutions of ctDNA and prop-2-enyl 3-oxopiperidine-1-carboxylate in a suitable buffer (e.g., Tris-HCl).

-

Titration: Titrate a fixed concentration of the compound with increasing concentrations of ctDNA.

-

Fluorescence Measurement: Record the fluorescence emission spectra after each addition of ctDNA.

-

Data Analysis: Analyze the changes in fluorescence intensity to determine the binding constant (Kb) and the mode of interaction (intercalation or groove binding).

Assessment of Antioxidant Activity

The DPPH radical scavenging assay is a common and reliable method for evaluating the antioxidant capacity of a compound.[7]

Experimental Protocol: DPPH Assay

-

Preparation: Prepare a stock solution of DPPH in methanol and various concentrations of prop-2-enyl 3-oxopiperidine-1-carboxylate.

-

Reaction: Mix the compound solutions with the DPPH solution and incubate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

While this guide focuses on a single compound, it is crucial to consider the broader structure-activity relationships of piperidine derivatives. Future work should involve the synthesis and evaluation of analogs of prop-2-enyl 3-oxopiperidine-1-carboxylate to probe the importance of each structural feature. For instance, varying the substituent on the nitrogen, altering the position of the oxo group, and modifying the prop-2-enyl moiety will provide valuable insights into the SAR and guide the optimization of lead compounds.[9]

Conclusion

Prop-2-enyl 3-oxopiperidine-1-carboxylate represents a novel chemical entity with significant potential for biological activity, particularly in the realms of anticancer and antioxidant applications. This technical guide has provided a prospective analysis based on the rich chemistry and pharmacology of the piperidine scaffold. The proposed experimental workflows offer a clear and robust path for the empirical investigation of this compound. The insights gained from such studies will be invaluable for the drug discovery and development community, potentially leading to the identification of new therapeutic agents.

References

-

de Oliveira, B. G., de Souza, V. A., & de Faria, A. R. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PLoS ONE, 13(10), e0205213. [Link]

-

Zare, B., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7894. [Link]

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

-

Rajalakshmi, R. (2021). The Wide Spectrum Biological Activities of Piperidine -A Short Review. International Journal of Innovative Research in Technology, 8(4). [Link]

-

K, S., & K, S. (2021). Antioxidant potential of piperidine containing compounds-a short review. SciSpace. [Link]

-

Carraro, F., et al. (2025). Synthesis and Characterisation of Novel 3-Chloropiperidine Derivatives as DNA Alkylating Agents. Justus-Liebig-Universität Gießen. [Link]

-

Lim, S., et al. (2019). Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents. Journal of Medicinal Chemistry, 62(17), 7968-7981. [Link]

- Google Patents. (2000).

-

PubChem. (n.d.). (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid. [Link]

- Google Patents. (2022).

-

Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijirt.org [ijirt.org]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Structure–Activity Relationships of a New Class of Oxadiazoles Targeting DprE1 as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Mechanism of Action: Prop-2-enyl 3-Oxopiperidine-1-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in distinct three-dimensional orientations allow for the fine-tuning of interactions with a wide array of biological targets. This guide delves into the potential mechanisms of action of a specific, yet under-characterized derivative, prop-2-enyl 3-oxopiperidine-1-carboxylate. While direct experimental evidence for this exact molecule is not prominently available in the public domain, this paper will extrapolate potential mechanisms based on the well-established pharmacology of structurally related 3-oxopiperidine and N-substituted piperidine analogs. We will explore potential enzymatic and receptor targets, propose hypothetical signaling pathways, and outline detailed experimental protocols to elucidate its true biological function. This guide serves as a foundational framework for researchers embarking on the investigation of this and similar piperidine-containing compounds.

Introduction: The Piperidine Moiety in Drug Discovery

The piperidine ring is a fundamental heterocyclic motif that has played a pivotal role in the development of therapeutics across diverse disease areas.[1] Its prevalence in pharmaceuticals stems from its favorable physicochemical properties, including high aqueous solubility and metabolic stability. Furthermore, the nitrogen atom within the ring can act as a key pharmacophoric feature, participating in crucial hydrogen bonding or ionic interactions with biological targets.[2][3] The 3-oxopiperidine core, in particular, introduces a ketone functionality that can act as a hydrogen bond acceptor or a reactive handle for further chemical modification.

The introduction of a prop-2-enyl (allyl) group at the 1-position of the piperidine ring adds another layer of chemical and pharmacological potential. The allyl group can engage in hydrophobic interactions within a binding pocket and is also susceptible to metabolic transformations, which could lead to either activation or deactivation of the compound.

Given the lack of specific literature on prop-2-enyl 3-oxopiperidine-1-carboxylate, this guide will hypothesize its mechanism of action by drawing parallels with known piperidine-based inhibitors of enzymes such as cholinesterases, cathepsins, and kinases, as well as ligands for G-protein coupled receptors (GPCRs) like opioid and sigma receptors.

Potential Molecular Targets and Mechanisms of Action

Based on the structural features of prop-2-enyl 3-oxopiperidine-1-carboxylate, several potential mechanisms of action can be postulated. The piperidine core is a common feature in molecules targeting the central nervous system (CNS), while the oxo- and carboxylate functionalities suggest potential interactions with enzymes.

Enzyme Inhibition

The 3-oxopiperidine ring can mimic endogenous substrates or transition states of various enzymes.

-

Cholinesterase Inhibition: Many piperidine-containing compounds are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[5] The nitrogen atom of the piperidine ring can interact with the anionic subsite of the cholinesterase active site.

-

Cathepsin K Inhibition: Piperidine-3-carboxamide derivatives have been identified as potent inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[6][7] These inhibitors typically form hydrogen bonds and hydrophobic interactions with the active site residues of the enzyme. The carboxylate group of prop-2-enyl 3-oxopiperidine-1-carboxylate could potentially engage in similar interactions.

-

Cbl-b Inhibition: Substituted piperidine compounds have been developed as inhibitors of the E3 ubiquitin ligase Cbl-b.[8] Inhibition of Cbl-b can modulate the immune system and has potential applications in cancer immunotherapy.

Receptor Modulation

The piperidine scaffold is a common feature in ligands for various receptors, particularly those in the CNS.

-

Opioid Receptor Agonism/Antagonism: The piperidine ring is a core structural element of many potent opioid analgesics, such as fentanyl and morphine.[2][9] These compounds primarily target the mu-opioid receptor. The specific substitution pattern on the piperidine ring determines the compound's affinity and efficacy (agonist, partial agonist, or antagonist).

-

Sigma Receptor Ligands: Piperidine derivatives have shown high affinity for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological disorders.[10] The N-substituent on the piperidine ring plays a crucial role in determining the affinity and selectivity for sigma receptor subtypes.

-

Histamine H3 Receptor Antagonism: 4-Oxopiperidine ethers have been developed as antagonists of the histamine H3 receptor, a target for cognitive disorders.[4] These compounds often also exhibit cholinesterase inhibitory activity, making them multi-target ligands.

Proposed Signaling Pathways

The specific signaling pathway modulated by prop-2-enyl 3-oxopiperidine-1-carboxylate would depend on its molecular target. Below are two hypothetical pathways based on potential targets.

Hypothetical Pathway for Cholinesterase Inhibition

If the compound acts as a cholinesterase inhibitor, it would lead to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Hypothetical signaling pathway for GPCR agonism.

Experimental Protocols for Mechanism of Action Elucidation

To determine the actual mechanism of action of prop-2-enyl 3-oxopiperidine-1-carboxylate, a systematic experimental approach is required.

Initial Target Screening

A broad panel of in vitro binding and enzymatic assays should be performed to identify potential molecular targets.

Protocol: Broad Target Screening

-

Compound Preparation: Synthesize and purify prop-2-enyl 3-oxopiperidine-1-carboxylate. Prepare stock solutions in a suitable solvent (e.g., DMSO).

-

Commercial Screening Services: Submit the compound to a commercial service (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) for screening against a large panel of receptors, ion channels, and enzymes.

-

Data Analysis: Analyze the screening data to identify targets with significant binding affinity or enzymatic inhibition (e.g., >50% inhibition at a 10 µM concentration).

In-depth Enzymatic Assays

If initial screening suggests enzyme inhibition, detailed kinetic studies should be performed.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

-

Reagents: Acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), purified human AChE or BuChE, and test compound.

-

Assay Procedure:

-

Add buffer, DTNB, and enzyme to a 96-well plate.

-

Add varying concentrations of the test compound.

-

Pre-incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding ATCI.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction and determine the IC₅₀ value of the compound. Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine the mode of inhibition (competitive, non-competitive, etc.).

Receptor Binding and Functional Assays

If the compound shows affinity for a receptor, binding and functional assays are necessary to determine its pharmacological profile.

Protocol: Radioligand Binding Assay for Opioid Receptors

-

Materials: Cell membranes expressing the human mu-opioid receptor, radioligand (e.g., [³H]DAMGO), and test compound.

-

Assay Procedure:

-

Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

-

After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: Determine the Ki value of the compound by competitive binding analysis.

Protocol: cAMP Functional Assay for GPCRs

-

Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing the mu-opioid receptor).

-

Assay Procedure:

-

Treat the cells with varying concentrations of the test compound in the presence of forskolin (an adenylyl cyclase activator).

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial ELISA or HTRF assay kit.

-

-

Data Analysis: Generate a dose-response curve and determine the EC₅₀ and Emax values to classify the compound as an agonist, partial agonist, or antagonist.

Cellular and In Vivo Studies

Following in vitro characterization, the compound's effects should be evaluated in relevant cellular and animal models.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Principle: CETSA can be used to verify target engagement in intact cells. Binding of a ligand stabilizes the target protein against thermal denaturation.

-

Procedure:

-

Treat intact cells with the test compound.

-

Heat the cells at a range of temperatures.

-

Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

-

Detect the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.

-

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

In Vivo Models: Based on the identified in vitro mechanism, appropriate animal models should be selected. For example, if the compound is an analgesic, its efficacy can be tested in rodent models of pain (e.g., hot plate test, tail-flick test).

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical In Vitro Pharmacology Data for Prop-2-enyl 3-Oxopiperidine-1-carboxylate

| Target | Assay Type | Result (IC₅₀/Kᵢ/EC₅₀) |

| Acetylcholinesterase | Enzymatic Inhibition | 5.2 µM |

| Butyrylcholinesterase | Enzymatic Inhibition | > 100 µM |

| Mu-Opioid Receptor | Radioligand Binding | 150 nM (Kᵢ) |

| Mu-Opioid Receptor | cAMP Functional Assay | 450 nM (EC₅₀), Emax = 85% |

| Sigma-1 Receptor | Radioligand Binding | 85 nM (Kᵢ) |

| Cathepsin K | Enzymatic Inhibition | > 50 µM |

Conclusion

While the specific mechanism of action of prop-2-enyl 3-oxopiperidine-1-carboxylate remains to be experimentally determined, its structural features suggest several plausible biological targets. By leveraging knowledge from related piperidine derivatives, we can formulate testable hypotheses and design a rational experimental workflow to uncover its pharmacological profile. The in-depth technical guide provided here offers a comprehensive roadmap for researchers to systematically investigate this and other novel piperidine-containing compounds, ultimately contributing to the discovery of new therapeutic agents.

References

- Information on piperidine derivatives as enzyme inhibitors can be found in various p

- Malawska, B. (2005). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Journal of Medicinal Chemistry, 48(18), 5875–5885.

- A series of new 3-methyl-1,4-disubstituted-piperidine analgesics have been synthesized and pharmacologically evalu

- Benchchem provides information on the biological activity and mechanism of action of various chemical compounds, including piperidine deriv

- PubChem provides information on the chemical structure and properties of (3R)-1-(prop-2-enoyl)piperidine-3-carboxylic acid.

- PubChem provides information on the chemical structure and properties of (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid.

- Vasilevsky, S. F., & El-Sayed, N. N. E. (2023).

- Berggren, K., et al. (2011). 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. Journal of Medicinal Chemistry, 54(21), 7579–7587.

- A study on pyridine derivatives showing high affinity for σ1/2 receptors has been published.

- A series of novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as anti-osteoporosis agents targeting c

- A patent application discloses 3-substituted piperidine compounds for Cbl-b inhibition.

- Wang, Y., et al. (2020). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. Drug Design, Development and Therapy, 14, 2047–2060.

- A study on the synthesis, pharmacological evaluation, and in-silico studies of piperidine derivatives as potent analgesic agents has been conducted.

- ResearchGate provides access to a publication on the synthesis and biological evaluation of novel piperidine-3-carboxamide derivatives as anti-osteoporosis agents targeting c

- A study on prodrugs of a 1-hydroxy-2-oxopiperidin-3-yl phosphonate enolase inhibitor for the treatment of ENO1-deleted cancers has been published.

- A study on the synthesis of novel piperidine compounds as anticholinesterase agents has been published in the International Journal of Pharmaceutical Science Invention.

- An encyclopedia entry discusses the pharmacological applications of piperidine deriv

- PharmaCompass provides information on tert-butyl 3-oxopiperidine-1-carboxyl

- ECHEMI provides information on ethyl 1-benzyl-3-oxopiperidine-4-carboxyl

- BLD Pharm provides information on benzyl 3-oxopiperidine-1-carboxyl

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. ijpsi.org [ijpsi.org]

- 4. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2020210508A1 - 3-substituted piperidine compounds for cbl-b inhibition, and use of a cbl-b inhibitor in combination with a cancer vaccine and/or oncolytic virus - Google Patents [patents.google.com]

- 9. Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Piperidine Paradigm: Historical Context and Significance

The saturated six-membered nitrogen heterocycle, piperidine, is arguably one of the most privileged scaffolds in medicinal chemistry. As a Senior Application Scientist navigating the complexities of modern drug design, I frequently encounter the piperidine ring not merely as a structural linker, but as a critical pharmacophore that dictates target affinity, metabolic stability, and physicochemical properties.

This technical guide explores the historical evolution of piperidine-based compounds, the chemical rationale behind their ubiquity in drug discovery, and provides a field-validated protocol for the late-stage functionalization (LSF) of piperidine scaffolds—a critical workflow for modern structure-activity relationship (SAR) optimization.

The history of piperidine is deeply rooted in natural product isolation. The parent alkaloid, piperine, was first discovered in black pepper (Piper nigrum) by Hans Christian Ørsted in 1819. However, the piperidine ring itself was not isolated until 1850, when the Scottish chemist Thomas Anderson (and independently Auguste Cahours in 1852) obtained it by reacting piperine with nitric acid[1].

From these humble botanical origins, piperidine has evolved into a cornerstone of synthetic pharmacology. Today, an analysis of FDA-approved pharmaceuticals reveals that piperidine ranks as the most common (or second most common, depending on the specific decade analyzed) nitrogen-containing heterocycle in clinical use, trailing only behind the aromatic pyridine ring[][3].

The transition from natural extracts to targeted therapeutics accelerated in the mid-20th century. The 1950s saw the development of first-generation piperidine-based synthetics, most notably Paul Janssen’s discovery of haloperidol (a butyrophenone antipsychotic) and fentanyl (a potent

Historical milestones in the evolution of piperidine drug discovery.

Chemical Rationale: Why Piperidine?

The disproportionate success of piperidine in drug discovery is not accidental. As application scientists, we select this scaffold to solve specific physicochemical and pharmacokinetic challenges:

-

Conformational Control: The piperidine ring predominantly adopts a chair conformation. This predictable geometry allows medicinal chemists to precisely orient substituents in equatorial or axial positions, optimizing vector trajectories for receptor binding pockets.

-

Basicity and Solubility: With a pKa of approximately 11.2, the secondary amine of piperidine is protonated at physiological pH (7.4). This ionization significantly enhances aqueous solubility and allows for the formation of stable, highly soluble salts (e.g., hydrochloride or mesylate salts), which are critical for oral bioavailability.

-

Metabolic Stability: Compared to flexible, open-chain aliphatic amines, the rigidified cyclic nature of piperidine reduces the entropic penalty upon target binding and often provides enhanced resistance against rapid oxidative deamination by monoamine oxidases (MAOs)[4][5].

Pharmacokinetic Profiling of Landmark Piperidine Therapeutics

Understanding the pharmacokinetic (PK) behavior of piperidine derivatives is essential for avoiding adverse drug-drug interactions (DDIs). Because the nitrogen atom is a prime site for cytochrome P450 (CYP) metabolism, many piperidine drugs act as either substrates or potent inhibitors of these enzymes[6][7].

Table 1: Pharmacokinetic & Metabolic Profiles of Key Piperidine-Based Drugs

| Drug (Therapeutic Class) | Primary Target | CYP450 Metabolism / Interaction | Half-Life ( | Clinical PK Considerations |

| Haloperidol (Antipsychotic) | Substrate of CYP3A4 & CYP2D6 | 14–37 hours | Co-administration with CYP3A4 inhibitors (e.g., ritonavir) increases exposure. High doses risk QT prolongation[8][9][10]. | |

| Donepezil (Anti-Alzheimer's) | AChE Inhibitor | Substrate of CYP2D6 & CYP3A4 | ~70 hours | Concurrent use with haloperidol increases the risk of Torsades de Pointes (TdP)[9]. |

| Paroxetine (Antidepressant) | SERT Inhibitor (SSRI) | Potent CYP2D6 Inhibitor | ~21 hours | Can drastically increase plasma levels of other CYP2D6 substrates (e.g., haloperidol, metoprolol)[7][9]. |

| Fentanyl (Analgesic) | Substrate of CYP3A4 | 3–7 hours | CYP3A4 inhibition can lead to fatal respiratory depression due to increased fentanyl exposure[8][10]. |

Experimental Protocol: Late-Stage C(sp³)–H Functionalization

Historically, functionalizing the piperidine ring required de novo synthesis, which is time-consuming and limits rapid SAR exploration. Today, Late-Stage Functionalization (LSF) via C(sp³)–H activation allows us to directly append functional groups to the unactivated

The following protocol details a self-validating photoredox-catalyzed

Methodology: Photoredox-Catalyzed -Cyanation of N-Alkyl Piperidines

Objective: To install a nitrile group at the

Reagents & Materials:

-

N-alkyl piperidine substrate (1.0 equiv, 0.5 mmol)

-

Photocatalyst: e.g., Riboflavin tetraacetate or

(2 mol%) -

Nucleophile source: Trimethylsilyl cyanide (TMSCN) (2.0 equiv)

-

Oxidant/Additive: Selectfluor or atmospheric

(depending on catalyst system) -

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) (5.0 mL)

-

Equipment: 450 nm Blue LED photoreactor, Schlenk tube.

Step-by-Step Procedure & Causality:

-

Reaction Setup & Degassing:

-

Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the piperidine substrate, photocatalyst, and solvent. Seal the tube with a rubber septum.

-

Action: Degas the mixture via three freeze-pump-thaw cycles or by sparging with inert argon for 15 minutes.

-

Causality: Molecular oxygen is a potent triplet state quencher. Removing

prevents the premature quenching of the excited photocatalyst, ensuring efficient Single Electron Transfer (SET) to the substrate. (Note: If an aerobic oxidative protocol is specifically used, sparge with dry air instead).

-

-

Nucleophile Addition:

-

Action: Under an argon atmosphere, inject TMSCN (2.0 equiv) via syringe.

-

Causality: TMSCN acts as a safe, organic-soluble source of the cyanide nucleophile, which will trap the transient electrophilic intermediate.

-

-

Photocatalytic Activation:

-

Action: Place the Schlenk tube in a blue LED photoreactor (approx. 450 nm) and stir vigorously at room temperature for 12–18 hours.

-

Causality: The blue light matches the absorption maximum of the photocatalyst. Upon excitation, the catalyst oxidizes the lone pair of the piperidine nitrogen via SET, forming an amine radical cation. Subsequent

-deprotonation and a second oxidation event yield a highly electrophilic iminium ion[13].

-

-

Nucleophilic Trapping & In-Situ Validation:

-

Action: Monitor the reaction via LC-MS or TLC. The disappearance of the starting mass and the appearance of the [M+CN] mass indicates successful trapping of the iminium ion by the cyanide nucleophile.

-

Causality: The nucleophile attacks the iminium carbon. Because the reaction occurs at the less sterically hindered

-position, regioselectivity is intrinsically controlled by the substrate's steric bulk.

-

-

Workup and Purification:

-

Action: Quench the reaction with saturated aqueous

. Extract with ethyl acetate (3 x 10 mL), dry the combined organic layers over anhydrous

-

Mechanistic pathway for photoredox-catalyzed late-stage C(sp3)-H functionalization.

Conclusion

The piperidine ring is far more than a historical artifact of natural product chemistry; it is a dynamic, highly tunable pharmacophore that continues to dominate the FDA approval landscape. By understanding the intricate balance of its physicochemical properties and leveraging modern synthetic methodologies like late-stage C–H functionalization, application scientists and medicinal chemists can continue to unlock novel chemical space, driving the next generation of targeted therapeutics.

References

-

Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization UC Berkeley / France-Berkeley Fund URL:[Link]

-

A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs Der Pharma Chemica URL:[Link]

-

Piperidine Wikipedia URL: [Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors ACS Omega / National Institutes of Health URL:[Link]

-

Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors ACS Publications URL:[Link]

-

Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines ChemRxiv URL:[Link]

-

Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines (Oct 2025 Update) ChemRxiv URL:[Link]

-

An overview of clinically significant drug interactions between medications used to treat psychiatric and medical conditions KGL Meridian URL:[Link]

-

Medication Causes and Treatment of Delirium in Patients With and Without Dementia National Institutes of Health (PMC) URL:[Link]

-

Haldol - Drug Summary & Interactions PDR.net URL: [Link]

-

HEP Drug Interactions: Fentanyl HEP Drug Interactions URL: [Link]

-

Antidepressant drug interactions: evidence and clinical significance Wiley / Progress in Neurology and Psychiatry URL:[Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mhc [mhc.kglmeridian.com]

- 7. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 8. Medication Causes and Treatment of Delirium in Patients With and Without Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdr.net [pdr.net]

- 10. Liverpool HEP Interactions [hep-druginteractions.org]

- 11. Enhancing the Medicinal Activity of Piperidine Derivatives by Late-Stage Derivatization | France-Berkeley Fund [fbf.berkeley.edu]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemrxiv.org [chemrxiv.org]

prop-2-enyl 3-oxopiperidine-1-carboxylate IUPAC name and synonyms

Synthesis, Reactivity, and Applications in Drug Discovery[1]

Part 1: Executive Summary & Strategic Utility

Prop-2-enyl 3-oxopiperidine-1-carboxylate (also known as N-Alloc-3-piperidone ) is a critical heterocyclic building block in modern medicinal chemistry. It serves as a "privileged scaffold" for the synthesis of complex, biologically active piperidine derivatives, particularly in the development of Janus kinase (JAK) inhibitors, GPCR ligands, and protein-protein interaction (PPI) inhibitors (e.g., HDM2-p53).

Its strategic value lies in the Alloc (Allyloxycarbonyl) protecting group. Unlike Boc (acid-labile) or Cbz (hydrogenolysis-labile), the Alloc group is removed under neutral conditions using Palladium(0) catalysis. This orthogonality allows researchers to perform acid- or base-sensitive transformations on the C-3 ketone (such as acetal formation, enolate alkylation, or reductive amination) without compromising the nitrogen protection, enabling the construction of sophisticated libraries via Activity-Directed Synthesis (ADS) .

Part 2: Chemical Identity & Properties[1][2]

| Property | Data |

| IUPAC Name | Prop-2-enyl 3-oxopiperidine-1-carboxylate |

| Common Synonyms | N-Alloc-3-piperidone; Allyl 3-oxopiperidine-1-carboxylate; 1-(Prop-2-en-1-yloxycarbonyl)piperidin-3-one |

| CAS Registry Number | 885274-83-9 |

| Molecular Formula | C |

| Molecular Weight | 183.20 g/mol |

| Physical State | Colorless to pale yellow oil (at RT) |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH; sparingly soluble in water |

| Stability | Stable at -20°C under inert atmosphere.[1][2] Avoid strong oxidizing agents. |

Part 3: Synthesis Strategy

The synthesis of N-Alloc-3-piperidone is best approached via the Oxidative Route from 3-hydroxypiperidine. This method is preferred over the direct protection of 3-piperidone salts due to the instability of the free 3-piperidone base, which is prone to dimerization.

Workflow Logic

-

N-Protection: 3-Hydroxypiperidine is treated with Allyl Chloroformate (Alloc-Cl) to install the protecting group.

-

Oxidation: The resulting alcohol is oxidized to the ketone using Swern or Parikh-Doering conditions. These mild methods prevent side reactions associated with the allylic system.

Figure 1: Step-wise synthesis of Prop-2-enyl 3-oxopiperidine-1-carboxylate via the oxidative route.

Part 4: Experimental Protocols

Protocol A: Synthesis of N-Alloc-3-piperidinol (Intermediate)

This step installs the orthogonal protecting group.

-

Preparation: Dissolve 3-hydroxypiperidine hydrochloride (10.0 g, 72.7 mmol) in water (30 mL) and dioxane (30 mL).

-

Basification: Add solid NaHCO

(18.3 g, 218 mmol) slowly at 0°C. -

Acylation: Add Allyl Chloroformate (Alloc-Cl) (8.5 mL, 80.0 mmol) dropwise over 30 minutes, maintaining the temperature between 0–5°C.

-

Reaction: Warm to room temperature and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexanes, stain with KMnO

). -

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na

SO -

Yield: Expect ~12.5 g (93%) of clear oil. Use directly in the next step.

Protocol B: Swern Oxidation to N-Alloc-3-piperidone

This step generates the reactive ketone functionality.

-

Activation: In a flame-dried flask under N

, dissolve oxalyl chloride (3.8 mL, 44 mmol) in dry DCM (100 mL). Cool to -78°C. -

DMSO Addition: Add dry DMSO (6.3 mL, 88 mmol) dropwise. Gas evolution occurs. Stir for 15 minutes.

-

Substrate Addition: Dissolve N-Alloc-3-piperidinol (7.4 g, 40 mmol) in dry DCM (20 mL) and add dropwise to the reaction mixture at -78°C. Stir for 45 minutes.

-

Quench: Add Et

N (28 mL, 200 mmol) dropwise. The mixture will become thick and white. -

Warming: Remove the cooling bath and allow the reaction to reach 0°C over 30 minutes.

-

Workup: Quench with saturated NH

Cl (100 mL). Extract with DCM. Wash organics with 1N HCl (cold), saturated NaHCO -

Purification: Flash chromatography (SiO

, 10-30% EtOAc/Hexanes). -

Validation:

H NMR (400 MHz, CDCl

Part 5: Reactivity & Applications in Drug Discovery[1]

The N-Alloc-3-piperidone scaffold functions as a divergence point. The ketone allows for the introduction of pharmacophores, while the Alloc group preserves the amine for late-stage coupling.

Key Application: Synthesis of HDM2-p53 Inhibitors

Research into protein-protein interaction inhibitors (specifically HDM2-p53) utilizes 3,3-disubstituted piperidines.[3] The 3-oxo scaffold allows for:

-

Alpha-Functionalization: Introduction of substituents at C-2 or C-4 via enolate chemistry to increase binding affinity (e.g., interaction with the Trp23 pocket of HDM2).

-

Reductive Amination: Conversion of the ketone to a chiral amine, a common motif in JAK inhibitors.

Figure 2: Divergent reactivity profile of the N-Alloc-3-piperidone scaffold.

Protocol C: Reductive Amination (General Procedure)

-

Mixture: Combine N-Alloc-3-piperidone (1.0 eq) and the desired amine (1.1 eq) in DCE (Dichloroethane).

-

Catalyst: Add acetic acid (1.0 eq) if using a free amine.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

-

Time: Stir at RT for 16 hours.

-

Result: This yields the 3-amino-N-Alloc-piperidine, ready for Pd-catalyzed deprotection to release the secondary amine for further coupling.

Part 6: Safety & Handling

-

Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

-

Alloc-Cl: Highly toxic and lachrymator. Handle only in a fume hood.

-

Oxalyl Chloride: Releases CO and CO

(toxic gases). Ensure excellent ventilation.[4] -

Storage: Store under nitrogen at -20°C to prevent slow oxidation or hydrolysis.

References

-

Colreddy, V., et al. (2014). Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction.[3][5] Bioorganic & Medicinal Chemistry Letters, 24(15), 3368-3372. [Link]

-

Burke, M. J., et al. (2020).[6] Activity-Directed Synthesis of Inhibitors of the p53/hDM2 Protein-Protein Interaction.[6][7] Chemistry - A European Journal, 26(47), 10682-10689. [Link]

-

PubChem. Compound Summary: (3S)-1-(prop-2-enoyl)piperidine-3-carboxylic acid (Related Structure). [Link]

Sources

- 1. Prop-2-enyl 3-oxopiperidine-1-carboxylate [benchchem.com]

- 2. PubChemLite - 1-[(tert-butoxy)carbonyl]-3-(prop-2-yn-1-yl)piperidine-3-carboxylic acid (C14H21NO4) [pubchemlite.lcsb.uni.lu]

- 3. Core modification of substituted piperidines as novel inhibitors of HDM2-p53 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activity-Directed Synthesis of Inhibitors of the p53/hDM2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Architectures: A Theoretical Framework for 3-Oxopiperidine-1-carboxylate Derivatives

Executive Summary

3-Oxopiperidine-1-carboxylate derivatives (specifically the tert-butyl ester, or N-Boc-3-piperidone) represent a privileged scaffold in medicinal chemistry. They serve as critical chiral building blocks for the synthesis of alkaloids, kinase inhibitors (e.g., Janus kinase), and pharmaceutical intermediates like ibrutinib.

This technical guide establishes a rigorous theoretical framework for studying these derivatives. It moves beyond basic geometry optimization to explore conformational dynamics (ring puckering vs. amide rotamers), electronic reactivity descriptors (FMO/MEP), and binding affinities via molecular docking. The protocols defined here are designed to reduce wet-lab attrition by validating synthetic feasibility and biological potential in silico before bench execution.

Structural Dynamics & Conformational Landscapes

The piperidine ring is not a static chair; it is a dynamic entity. In 3-oxopiperidine-1-carboxylates, the introduction of an

The Theoretical Protocol (DFT)

To accurately predict the behavior of this scaffold, one must account for two distinct phenomena:

-

Ring Puckering: The equilibrium between Chair (

) and Twist-Boat conformations, influenced by the C3 ketone. -

Amide Rotamerism: The restricted rotation around the N-C(O) bond of the carbamate (Boc/Cbz), leading to E (trans) and Z (cis) rotamers.

Recommended Level of Theory:

-

Optimization: M06-2X/6-311++G(d,p). Reasoning: The M06-2X functional captures medium-range dispersion forces better than B3LYP, which is critical for the intramolecular interactions between the carbamate oxygen and the ring protons.

-

Solvation: IEF-PCM (Polarizable Continuum Model) using Dichloromethane (DCM) or Water. Reasoning: These derivatives are often synthesized in DCM but assayed in aqueous media.

Computational Workflow Visualization

The following diagram outlines the self-validating workflow for ensuring global minima are located, rather than getting trapped in local transition states.

Caption: Iterative DFT workflow to isolate the global minimum conformation, filtering out transition states via frequency analysis.

Reactivity Descriptors & Molecular Electrostatics

Understanding where a molecule reacts is as important as its shape. For 3-oxopiperidine-1-carboxylates, the C3 ketone is the electrophilic center, while the alpha-protons (C2 and C4) are acidic.

Frontier Molecular Orbital (FMO) Analysis

The energy gap (

-

HOMO Location: typically localized on the carbamate oxygen lone pairs.

-

LUMO Location: Localized on the C3 carbonyl carbon (

).

Key Insight: A smaller HOMO-LUMO gap in substituted derivatives suggests higher reactivity toward nucleophiles (e.g., Grignard reagents or hydride reducing agents).

Reactivity Indices (Data Structure)

When performing these calculations, summarize your findings in a comparative table to rank derivatives.

| Descriptor | Formula | Physical Meaning | Target Value (Stability) |

| Energy Gap ( | Kinetic Stability | > 5.0 eV (Stable) | |

| Chemical Hardness ( | Resistance to charge transfer | High = Less Reactive | |

| Electrophilicity ( | Propensity to accept electrons | High = Good Michael Acceptor |

Note:

Molecular Docking & Pharmacophore Modeling

3-Oxopiperidine derivatives often act as inhibitors for targets like ALDO-Keto Reductases (AKR) or Tyrosine Kinases . The theoretical study must predict binding affinity.

The Docking Protocol

-

Ligand Preparation:

-

Convert the DFT-optimized global minimum (from Section 1) to PDBQT format.

-

Assign Gasteiger charges.

-

Crucial Step: Allow rotation on the C-N carbamate bond during docking if the barrier is < 10 kcal/mol; otherwise, dock both rigid E and Z rotamers separately.

-

-

Receptor Grid Generation:

-

Target: e.g., AKR-43 (for chiral reduction studies) or VEGFR-2 (for anticancer analogs).

-

Grid Box: Center on the active site residues (e.g., Tyr-OH, Asp-COOH).

-

-

Scoring Function: Use Genetic Algorithm (Lamarckian) with 50 runs per ligand.

Interaction Mapping Visualization

The following diagram illustrates how to map the in silico hit to a biological mechanism.

Caption: Workflow for translating static ligand structures into dynamic biological interaction models.

Experimental Validation (The Reality Check)

A theoretical study is incomplete without a proposed method for validation. The following experimental data points serve as "ground truth" to calibrate your theoretical models.

Spectroscopic Calibration

Compare your calculated vibrational frequencies (scaled by 0.961 for M06-2X) with experimental IR data.

-

C=O (Ketone): Theoretical ~1725 cm⁻¹ vs. Experimental ~1718 cm⁻¹.

-

C=O (Carbamate): Theoretical ~1690 cm⁻¹ vs. Experimental ~1685 cm⁻¹.

-

Discrepancy: If the gap > 20 cm⁻¹, re-evaluate your solvation model.

Synthetic Feasibility

The synthesis of the core scaffold validates the stability predictions.

-

Step 1: N-Protection of 3-hydroxypiperidine (using

). -

Step 2: Oxidation (Swern or Parikh-Doering) to yield the 3-oxo derivative.

-

Validation: If the HOMO-LUMO gap predicted high reactivity, expect lower yields or side reactions (e.g., self-condensation) during the oxidation step.

References

-

Smith, R. B., et al. (2025).[1] Synthesis and conformational analysis of N-BOC-protected-3,5-bis(arylidene)-4-piperidone EF-24 analogs as anti-cancer agents. ResearchGate.

-

Wang, Z., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-Keto Reductase. PubMed.[2]

-

Kini, S. G., et al. (2016). Molecular docking, pharmacophore modeling and 3D-QSAR approach on a series of piperidone derivatives as potential anticancer agents. Der Pharma Chemica.[3]

-

PubChem. (2025).[2] Tert-butyl 3-oxopiperidine-1-carboxylate (Compound Summary). National Library of Medicine.

-

Lohitha, N., et al. (2021). Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones. ACS Omega.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]

potential therapeutic targets of prop-2-enyl 3-oxopiperidine-1-carboxylate

Technical Monograph: Pharmacological Profiling & Target Deconvolution of Prop-2-enyl 3-oxopiperidine-1-carboxylate

Executive Summary

Prop-2-enyl 3-oxopiperidine-1-carboxylate (also known as Alloc-3-piperidone ) is a high-value pharmacophore precursor rather than a terminal drug. Its therapeutic significance lies in its role as a linchpin intermediate for the synthesis of "privileged structures"—molecular scaffolds capable of binding to multiple, distinct biological targets.

This technical guide dissects the potential therapeutic targets accessible via this scaffold, focusing on three primary axes: Immuno-Oncology (E3 Ligases) , Metabolic Regulation (DPP-4) , and Fibrosis/Infectious Disease (Prolyl-tRNA Synthetase) . The guide details the synthetic divergence required to access these targets and provides experimental protocols for validation.

Chemical Biology & Reactivity Profile

The molecule features two orthogonal reactive centers that define its utility in divergent library synthesis:

-

The Electrophilic Ketone (C-3): A versatile handle for reductive amination, asymmetric reduction, or enolate chemistry. This position typically forms the primary pharmacophore (the "warhead") interacting with the target protein's active site.

-

The Alloc Carbamate (N-1): The prop-2-enyl (allyl) group provides robust protection for the piperidine nitrogen.[1] Crucially, it is stable to acidic and basic conditions but can be removed under mild, neutral conditions using Palladium(0) catalysis. This orthogonality allows for late-stage functionalization of the nitrogen, essential for optimizing pharmacokinetic properties (ADME).

Therapeutic Target Landscape

Axis A: Immuno-Oncology & E3 Ligase Modulation (Target: Cbl-b)

Recent patent literature and medicinal chemistry campaigns have identified 3-substituted piperidines as potent inhibitors of Cbl-b (Casitas B-lineage Lymphoma-b) , an E3 ubiquitin ligase that acts as a negative regulator of T-cell activation.

-

Mechanism: Inhibition of Cbl-b prevents the ubiquitination and degradation of signaling factors (e.g., PI3K, Vav1) downstream of the T-cell receptor (TCR) and CD28. This lowers the threshold for T-cell activation, enhancing anti-tumor immunity.

-

Role of Alloc-3-piperidone: The scaffold serves as the core for generating 3-amino-piperidine derivatives. The ketone at C-3 is converted via reductive amination to introduce specific aromatic moieties that bind to the Tyrosine Kinase Binding (TKB) domain of Cbl-b.

-

Therapeutic Potential: Checkpoint inhibition (alternative to PD-1/PD-L1 blockade) for solid tumors.

Axis B: Metabolic Disease (Target: DPP-4)

Dipeptidyl peptidase-4 (DPP-4) inhibitors (gliptins) are a cornerstone of Type 2 Diabetes management. Many potent DPP-4 inhibitors (e.g., Alogliptin, Linagliptin) feature a 3-aminopiperidine motif.

-

Mechanism: The 3-amino group mimics the N-terminus of GLP-1 (the substrate of DPP-4), acting as a competitive inhibitor.

-

Synthetic Divergence: The 3-oxopiperidine is subjected to asymmetric reductive amination to yield chiral (R)-3-aminopiperidines. The Alloc group is subsequently removed to allow for the attachment of the xanthine or uracil heterocycles characteristic of this drug class.

Axis C: Fibrosis & Malaria (Target: Prolyl-tRNA Synthetase)

The 3-hydroxypiperidine core, accessible via stereoselective reduction of the 3-oxo group, is the defining pharmacophore of Febrifugine and its synthetic analog Halofuginone .

-

Mechanism: These compounds bind to the Prolyl-tRNA Synthetase (PRS) active site, mimicking the prolyl-adenylate intermediate. This triggers the Amino Acid Response (AAR) pathway, inhibiting the synthesis of proline-rich proteins (like collagen) and Th17 cell differentiation.

-

Therapeutic Potential:

-

Fibrosis: Inhibition of collagen type I synthesis (Scleroderma, Liver Fibrosis).

-

Malaria: Inhibition of Plasmodium falciparum protein synthesis.

-

Visualization: Divergent Synthesis & Target Mapping

The following diagram illustrates how Prop-2-enyl 3-oxopiperidine-1-carboxylate serves as the central node for accessing these distinct therapeutic targets.

Figure 1: Divergent synthesis map showing the transformation of the Alloc-3-piperidone scaffold into key pharmacophores for Metabolic, Oncological, and Infectious diseases.

Experimental Validation Protocols

To validate the utility of this scaffold for a specific target (e.g., Cbl-b inhibition), the following "Self-Validating" protocol is recommended.

Workflow: Synthesis of a Cbl-b Probe Library

Objective: Synthesize a focused library of 3-amino-1-alloc-piperidines to screen for Cbl-b binding affinity.

Step 1: Reductive Amination (The Diversity Step)

-

Reagents: Dissolve Prop-2-enyl 3-oxopiperidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE).

-

Amine Addition: Add the selected primary amine (1.1 eq) (e.g., substituted anilines or benzylamines targeting the Cbl-b TKB domain).

-

Catalysis: Add Acetic Acid (1.0 eq) followed by Sodium Triacetoxyborohydride (STAB) (1.5 eq).

-

Reaction: Stir at Room Temperature (RT) for 16 hours under N2 atmosphere.

-

Validation: Monitor consumption of the ketone via TLC (visualize with KMnO4 stain) or LC-MS (disappearance of M+H 184.1, appearance of amine adduct).

Step 2: Alloc Deprotection (The "Orthogonal" Step)

-

Reagents: Dissolve the crude reductive amination product in dry DCM.

-

Scavenger: Add Phenylsilane (PhSiH3) (2.0 eq) as the allyl scavenger.

-

Catalyst: Add Pd(PPh3)4 (0.05 eq).

-

Reaction: Stir at RT for 2 hours. The solution typically turns from yellow to orange/black.

-

Workup: The Alloc group is cleaved, yielding the free secondary amine.

-

Validation: LC-MS must show a mass shift of -84 Da (loss of C4H4O2).

Step 3: Functional Assay (Fluorescence Polarization)

-

Probe: Use a known fluorescent Cbl-b tracer.

-

Competition: Incubate recombinant Cbl-b protein with the tracer and the synthesized piperidine analog.

-

Readout: A decrease in fluorescence polarization (mP) indicates displacement of the tracer, confirming binding to the target.

References

-

BenchChem. (2024). Prop-2-enyl 3-oxopiperidine-1-carboxylate: Structure and Applications in Medicinal Chemistry. BenchChem Technical Repository. Link

-

World Intellectual Property Organization. (2020). WO2020210508A1: 3-Substituted Piperidine Compounds for Cbl-b Inhibition. Patentscope. Link

-

Zhou, H., et al. (2013). Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable HDM2-p53 Inhibitors. ACS Medicinal Chemistry Letters. Link

-

Keller, T. L., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Nature Chemical Biology. Link

-

DrugBank. (2024). Alogliptin: Pharmacology and Structure. DrugBank Online. Link

Sources

Spectroscopic Characterization and Structural Elucidation of Prop-2-enyl 3-oxopiperidine-1-carboxylate: A Technical Guide

Executive Summary

Prop-2-enyl 3-oxopiperidine-1-carboxylate (commonly known as allyl 3-oxopiperidine-1-carboxylate or Alloc-3-piperidone) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and complex alkaloid synthesis. The molecule features a reactive 3-oxo (ketone) moiety for downstream functionalization (e.g., reductive amination, Grignard addition) and an allyloxycarbonyl (Alloc) protecting group on the piperidine nitrogen.

This whitepaper provides an in-depth technical breakdown of the spectroscopic properties (NMR, IR, MS) of this compound. By detailing the causality behind conformational dynamics, fragmentation pathways, and experimental protocols, this guide serves as a self-validating framework for researchers conducting structural elucidation.

Chemical Context & Conformational Dynamics

The strategic value of the Alloc protecting group lies in its strict orthogonality to traditional acid-labile (Boc) and base-labile (Fmoc) groups. The Alloc group is selectively cleaved under neutral conditions via a palladium(0)-catalyzed Tsuji-Trost allylation mechanism. The catalytic cycle is initiated by the oxidative addition of Pd(0) to the allyl group, forming a

The Rotameric Effect

When analyzing the spectroscopic data of N-carbamate protected piperidines, researchers must account for rotamers (conformational isomers). The

Causality in Spectroscopy: This restricted rotation leads to significant signal broadening in both